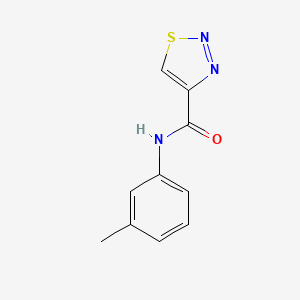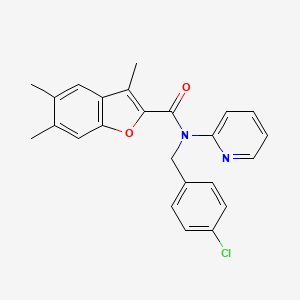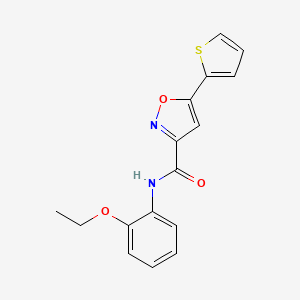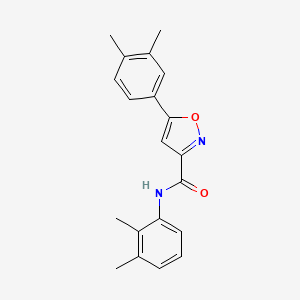![molecular formula C20H17N5O2S B11356942 N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11356942.png)
N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide: is a complex organic compound that features a unique combination of thiazole, pyridine, and oxadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a phenyl-substituted thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a nitrile oxide, followed by cyclization.
Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled using a suitable linker, such as a butanamide chain, under specific conditions like the presence of a coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Materials Science:
作用機序
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
The uniqueness of N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to its analogs.
特性
分子式 |
C20H17N5O2S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
N-(4-phenyl-1,3-thiazol-2-yl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H17N5O2S/c26-17(23-20-22-16(13-28-20)14-6-2-1-3-7-14)9-4-10-18-24-19(25-27-18)15-8-5-11-21-12-15/h1-3,5-8,11-13H,4,9-10H2,(H,22,23,26) |
InChIキー |
CWUGTGQPACMHPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=NC(=NO3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11356863.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone](/img/structure/B11356866.png)


![5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11356878.png)

![2-(2-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11356888.png)
![2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11356903.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11356913.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11356916.png)


![Ethyl 5-acetyl-4-methyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11356930.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11356935.png)
